Quantified Antibacterial Potency: 4- to 8-Fold Superiority Against Staphylococcus aureus Versus Ciprofloxacin In Vitro
In a direct comparative in vitro antibacterial evaluation against S. aureus-15, the target compound (reported as 11Ca) exhibited 4- to 8-fold greater activity than both ciprofloxacin and norfloxacin [1]. Against E. coli-22 and P. aeruginosa-29, the compound demonstrated activity equivalent to ciprofloxacin, with no loss of potency observed despite the C-6 fluorine-to-chlorine substitution [1].
| Evidence Dimension | In vitro antibacterial activity against Staphylococcus aureus-15 |
|---|---|
| Target Compound Data | Not reported as absolute MIC; expressed as 4- to 8-fold more active than comparators |
| Comparator Or Baseline | Ciprofloxacin and norfloxacin (baseline = 1× activity) |
| Quantified Difference | Target compound is 4-8 times more active than ciprofloxacin and norfloxacin against S. aureus-15; equivalent activity against E. coli-22 and P. aeruginosa-29 |
| Conditions | In vitro antibacterial susceptibility testing; S. aureus-15, E. coli-22, and P. aeruginosa-29 strains |
Why This Matters
This direct comparative evidence establishes that the chloro analog retains or exceeds ciprofloxacin‘s potency against key pathogens, supporting its selection as a biologically active reference standard in SAR studies and antibacterial screening programs.
- [1] Li XH, Tian ZM, Miao H, Yu LX, Guo HY. Studies on pyridonecarboxylic acids as antibacterial agents XII. Synthesis and antibacterial activity of 6-chloro-1-cyclopropyl-7-(1-piperazinyl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and analogues. Acta Pharmaceutica Sinica. 1997;32(11):844-851. View Source
